

# The Impact of PF-06761281 on Fatty Acid Synthesis Pathways: A Technical Guide

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Compound of Interest					
Compound Name:	PF-06761281				
Cat. No.:	B15590823	Get Quote			

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#### **Abstract**

**PF-06761281** is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This transporter is highly expressed in the liver and plays a crucial role in importing extracellular citrate into hepatocytes. Cytosolic citrate is a key metabolic precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid sources. By blocking citrate uptake, **PF-06761281** represents a targeted approach to modulate fatty acid synthesis. This technical guide provides an in-depth overview of the mechanism of action of **PF-06761281**, its expected impact on fatty acid synthesis pathways, relevant quantitative data, and detailed experimental protocols for its characterization. While direct quantitative data on the lipogenic effects of **PF-06761281** are limited in publicly available literature, the information presented herein is based on its primary mechanism and data from closely related studies, including the investigation of its predecessor compound, **PF-06649298**, and genetic knockout/knockdown of SLC13A5.

## Mechanism of Action of PF-06761281

**PF-06761281** is an allosteric, state-dependent inhibitor of SLC13A5.[1] Its inhibitory potency is influenced by the concentration of citrate, suggesting a complex interaction with the transporter. [1] The primary function of SLC13A5 is to transport citrate from the bloodstream into hepatocytes, a critical step for providing the carbon source for the synthesis of fatty acids and cholesterol.



The central role of citrate in fatty acid synthesis is well-established. Once in the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA, the fundamental building block for fatty acid elongation. [2] Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis. Malonyl-CoA serves as the donor of two-carbon units for the fatty acid synthase (FASN) complex, which iteratively elongates the fatty acid chain.

By inhibiting SLC13A5, **PF-06761281** is hypothesized to reduce the intracellular pool of citrate available for ACLY, thereby decreasing the production of cytosolic acetyl-CoA and subsequently attenuating the rate of de novo lipogenesis.

## **Quantitative Data**

The following tables summarize the available quantitative data for **PF-06761281** and the effects of SLC13A5 inhibition on relevant metabolic parameters.

Table 1: In Vitro Potency of PF-06761281

Target	Cell Line/System	Species	IC50 (μM)	Reference
NaCT (SLC13A5)	HEK293 cells expressing NaCT	Human	0.51	[3][4]
NaDC1 (SLC13A2)	HEK293 cells expressing NaDC1	Human	13.2	[3]
NaDC3 (SLC13A3)	HEK293 cells expressing NaDC3	Human	14.1	[3]
Citrate Uptake	Primary Hepatocytes	Rat	0.12	[3]
Citrate Uptake	Primary Hepatocytes	Mouse	0.21	[3]
Citrate Uptake	Primary Hepatocytes	Human	0.74	[3]



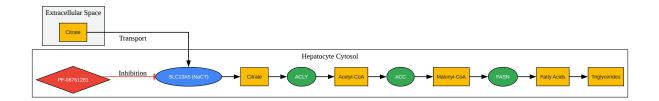
Table 2: In Vivo Effects of SLC13A5 Inhibition

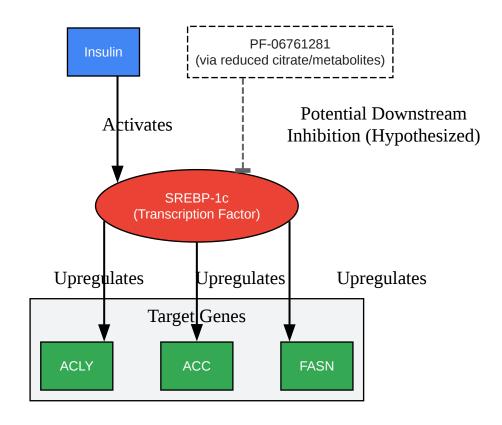
Compound/Me thod	Animal Model	Parameter	Result	Reference
PF-06761281	Mice	Inhibition of [14C]citrate uptake in liver and kidney	Dose-dependent inhibition	[4]
PF-06761281	Mice	Fasting plasma glucose	Modest reduction	[4]
SLC13A5 siRNA	Mice on a high- fat diet	Hepatic insulin sensitivity	Improved	[5]
SLC13A5 siRNA	Mice on a high- fat diet	Hepatic neutral lipid and triglyceride accumulation	Prevented	[2]
SLC13A5 Knockdown	Mice	Protection from diet-induced NAFLD	Protected	[2]

## Signaling Pathways and Logical Relationships

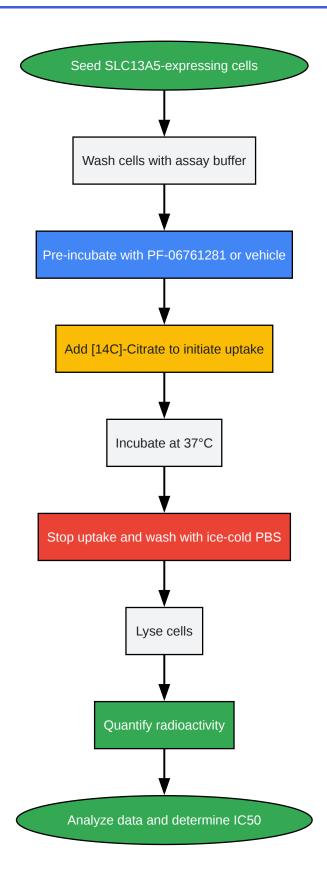
The following diagrams illustrate the key signaling pathways and logical relationships influenced by **PF-06761281**.











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### References

- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-06761281 | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice PubMed [pubmed.ncbi.nlm.nih.gov]
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